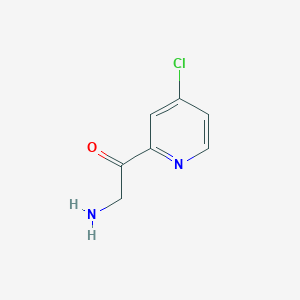![molecular formula C22H25NO3 B12104866 8-Azabicyclo[3.2.1]octane-3,6-diol, 8-methyl-2-(phenylmethyl)-, 6-benzoate](/img/structure/B12104866.png)
8-Azabicyclo[3.2.1]octane-3,6-diol, 8-methyl-2-(phenylmethyl)-, 6-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alkaloid C is a naturally occurring organic compound that contains nitrogen atoms. Alkaloids are a diverse group of compounds found primarily in plants, and they often have significant physiological effects on humans and animals. Alkaloid C is known for its unique chemical structure and its various applications in different fields, including medicine, chemistry, and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alkaloid C involves several steps, including the use of specific reagents and catalysts. One common synthetic route involves the cross-coupling of phenyl magnesium bromide with 2-chloroquinoline, catalyzed by cobalt (II) acetylacetonate in dioxane at 50°C, resulting in a 74% yield . Another method involves the use of biocatalysis, where enzymes are used to facilitate the asymmetric synthesis of Alkaloid C .
Industrial Production Methods
Industrial production of Alkaloid C typically involves large-scale extraction from plant sources, followed by purification using techniques such as liquid-liquid extraction and countercurrent chromatography . These methods ensure the efficient isolation and purification of Alkaloid C for various applications.
Chemical Reactions Analysis
Types of Reactions
Alkaloid C undergoes several types of chemical reactions, including:
Oxidation: Alkaloid C can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkaloid C can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule
Common Reagents and Conditions
Common reagents used in the reactions of Alkaloid C include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Alkaloid C may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Alkaloid C has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Alkaloid C involves its interaction with specific molecular targets and pathways. Alkaloid C can inhibit enzymes such as acetylcholinesterase and affect calcium transport, leading to various physiological effects . These interactions are crucial for its therapeutic and toxicological properties.
Comparison with Similar Compounds
Alkaloid C can be compared with other similar compounds, such as:
Quinine: An alkaloid used as an antimalarial drug.
Morphine: An alkaloid with potent analgesic properties.
Nicotine: A stimulant alkaloid found in tobacco
Uniqueness
Alkaloid C is unique due to its specific chemical structure and its diverse range of applications. Unlike some other alkaloids, Alkaloid C has a broader spectrum of biological activities and can be used in various fields, from medicine to industrial applications .
Conclusion
Alkaloid C is a versatile and significant compound with numerous applications in scientific research and industry. Its unique chemical properties and diverse range of reactions make it an important subject of study in various fields. Understanding its preparation methods, chemical reactions, and mechanism of action can lead to further advancements in its applications and potential therapeutic uses.
Properties
IUPAC Name |
(2-benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-23-18-14-21(26-22(25)16-10-6-3-7-11-16)19(23)13-20(24)17(18)12-15-8-4-2-5-9-15/h2-11,17-21,24H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUXPQRWLZDZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(C(C1CC2OC(=O)C3=CC=CC=C3)CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B12104808.png)








